Absolute Stereochemistry: Enantiomeric Purity Defines Biological Function
The (R)-enantiomer of this β-amino acid is a single, defined stereoisomer with CAS 1334868-14-2, while the (S)-enantiomer (CAS 1336754-04-1) and the racemic mixture (CAS 773117-55-8) represent different chemical entities. In β-substituted phenylpropanoic acid GPR40 agonist programs, enantiomeric selectivity was critical: lead optimization by Amgen identified (S)-AMG 837 as a potent GPR40 agonist, with the (R)-enantiomer showing significantly reduced activity, illustrating that even a single stereocenter inversion can determine target engagement [1]. The target compound's defined (R)-stereochemistry at the β-carbon ensures reproducible, enantioselective interactions, as the chiral center is fully specified (Defined Atom Stereocenter Count: 1) [2].
| Evidence Dimension | Stereochemical identity and enantiomeric purity |
|---|---|
| Target Compound Data | (3R)-enantiomer, CAS 1334868-14-2, purity 98% [2] |
| Comparator Or Baseline | (3S)-enantiomer (CAS 1336754-04-1); racemic mixture (CAS 773117-55-8) |
| Quantified Difference | Single enantiomer vs. racemate (50:50 mixture) or opposite enantiomer |
| Conditions | Chiral HPLC, polarimetry; GPR40 functional assay (comparator data from β-substituted phenylpropanoic acid series) [1] |
Why This Matters
Procurement of the racemate or wrong enantiomer can lead to complete loss of target activity or misleading SAR, invalidating entire screening campaigns.
- [1] Houze, J. B., et al. (2012). AMG 837: a potent, orally bioavailable GPR40 agonist. Bioorganic & Medicinal Chemistry Letters, 22(2), 1267-1270. View Source
- [2] Kuujia. (2024). Product Profile: Cas no 1334868-14-2; PubChem CID 145708542. Defined Atom Stereocenter Count: 1. Purity: 98% (Leyan). View Source
